
3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide
説明
3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide, also known as MN-64, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MN-64 belongs to the class of benzamide derivatives and is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are naturally occurring compounds in the body that regulate various physiological processes. Inhibition of FAAH by MN-64 leads to an increase in endocannabinoid levels, which has been shown to have therapeutic effects in various disease models.
作用機序
3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide exerts its therapeutic effects by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids. Endocannabinoids are naturally occurring compounds in the body that regulate various physiological processes, including pain, inflammation, and mood. Inhibition of FAAH by 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide leads to an increase in endocannabinoid levels, which has been shown to have therapeutic effects in various disease models.
Biochemical and Physiological Effects
3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide has been shown to increase endocannabinoid levels in the brain and peripheral tissues, which has been associated with its therapeutic effects. 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of using 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide in lab experiments is its potency as an FAAH inhibitor. 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide has been shown to be more potent than other FAAH inhibitors, which makes it a valuable tool for studying the role of endocannabinoids in various physiological processes. However, one limitation of using 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
将来の方向性
There are several future directions for research on 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide. One area of interest is the potential use of 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide in the treatment of chronic pain. 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide has been shown to have analgesic effects in animal models of neuropathic pain, and further research is needed to determine its potential clinical applications. Another area of interest is the potential use of 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide in the treatment of neurodegenerative diseases. 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease, and further research is needed to determine its potential clinical applications in these diseases. Finally, further research is needed to determine the safety and efficacy of 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide in clinical trials.
科学的研究の応用
3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide has been extensively studied for its potential therapeutic applications in various disease models. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Huntington's disease, and ischemic stroke. 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide has also been shown to have anti-inflammatory effects in models of inflammatory bowel disease and multiple sclerosis. In addition, 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide has been studied for its potential analgesic effects in models of neuropathic pain.
特性
IUPAC Name |
3-methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-16-7-5-11(6-8-16)15-14(18)10-3-4-12(17(19)20)13(9-10)21-2/h3-4,9,11H,5-8H2,1-2H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXVRIYTWVAOEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659272 | |
| Record name | 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide | |
CAS RN |
876126-59-9 | |
| Record name | 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[3-Oxo-6-(2-phenylhydrazinylidene)cyclohexa-1,4-dien-1-yl]oxy}acetic acid](/img/structure/B1660981.png)
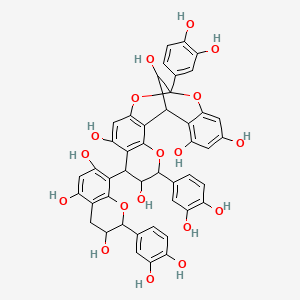
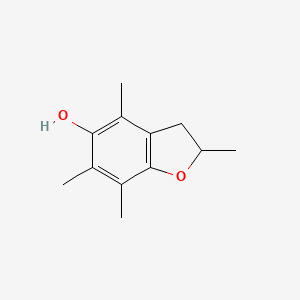

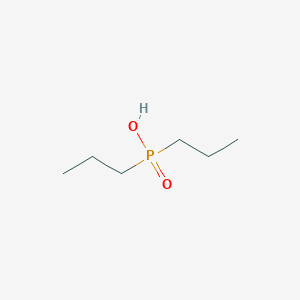
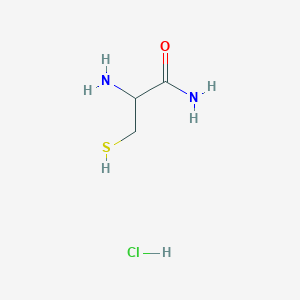
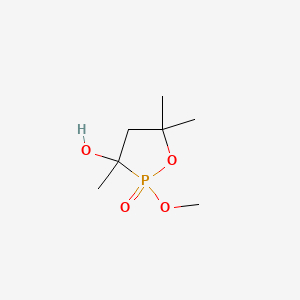

![5-[(4-Dimethylaminophenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1660992.png)
![6-(1,5-Diphenylpyrazol-3-yl)-2-phenylbenzo[de]isoquinoline-1,3-dione](/img/structure/B1660994.png)
![Benzoxazole, 2-[(3-pyridinylmethyl)thio]-](/img/structure/B1660995.png)

![Phenol, 4-methoxy-2-[(E)-[(4-nitrophenyl)imino]methyl]-](/img/structure/B1660999.png)
